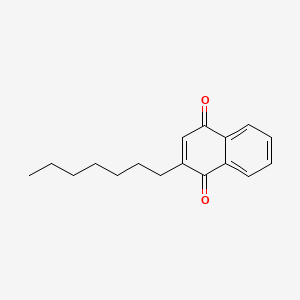
4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone typically involves multi-step organic reactions. One common method includes the condensation of 2-benzopyrone with 1-(3-phenylpropyl)-4-piperidylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties .
Aplicaciones Científicas De Investigación
4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone involves its interaction with specific molecular targets in biological systems. It may act on various pathways, including enzyme inhibition or receptor modulation, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone: shares similarities with other piperidine and benzopyrone derivatives.
Phenylpropanolamine: A related compound with sympathomimetic properties.
Piperidine derivatives: A broad class of compounds with diverse pharmacological activities.
Uniqueness
What sets 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone apart is its unique combination of a benzopyrone core and a piperidyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
54729-42-9 |
|---|---|
Fórmula molecular |
C23H26N2O2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one |
InChI |
InChI=1S/C23H26N2O2/c26-23-17-21(20-10-4-5-11-22(20)27-23)24-19-12-15-25(16-13-19)14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,17,19,24H,6,9,12-16H2 |
Clave InChI |
HTQQNAVSHXDHTF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC2=CC(=O)OC3=CC=CC=C32)CCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


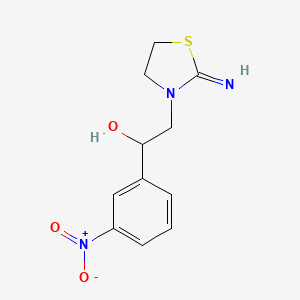
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
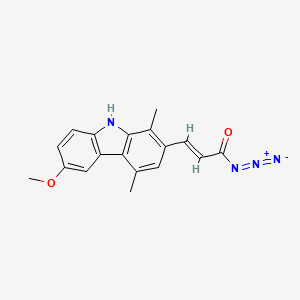
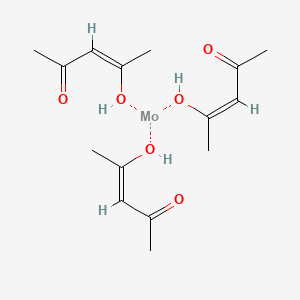

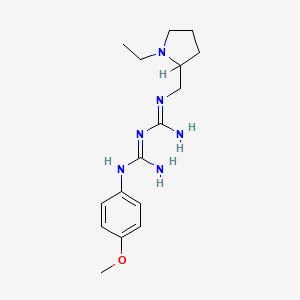
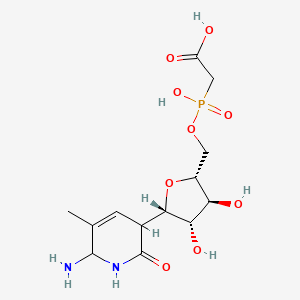



![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
